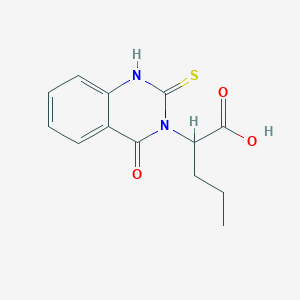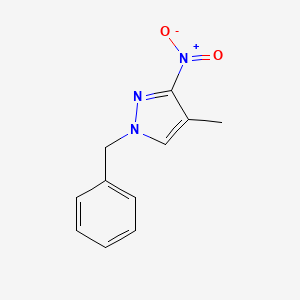
1-benzyl-4-methyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a methyl group at the fourth position, and a nitro group at the third position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-methyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 4-methyl-3-nitro-1H-pyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, bases like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-benzyl-4-methyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives.
Oxidation: 1-benzyl-4-carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
1-benzyl-4-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-nitro-1H-pyrazole: Lacks the methyl group at the fourth position.
4-methyl-3-nitro-1H-pyrazole: Lacks the benzyl group at the first position.
1-benzyl-4-methyl-1H-pyrazole: Lacks the nitro group at the third position.
Uniqueness
1-benzyl-4-methyl-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the benzyl and methyl groups contribute to its stability and lipophilicity .
Properties
IUPAC Name |
1-benzyl-4-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-7-13(12-11(9)14(15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNQNRWUFEIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)
![[4-(prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B2609393.png)
![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)
![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2609401.png)
![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)
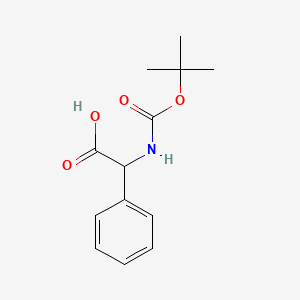
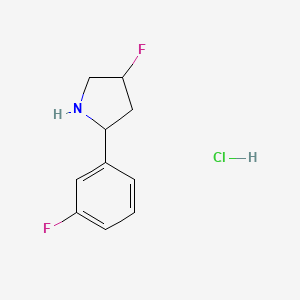
![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)
![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
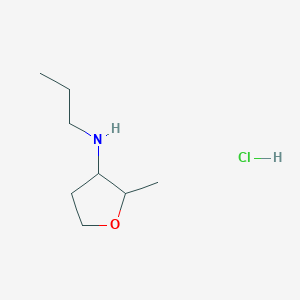
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)
